molecular formula C11H15NO B3049401 4,4-Dimethyl-2-phenyl-1,3-oxazolidine CAS No. 20515-61-1

4,4-Dimethyl-2-phenyl-1,3-oxazolidine

Cat. No.: B3049401
CAS No.: 20515-61-1
M. Wt: 177.24 g/mol
InChI Key: ZYUWGAVXDLKUKT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenyl-1,3-oxazolidine is a heterocyclic organic compound with the molecular formula C₁₁H₁₅NO. It features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-phenyl-1,3-oxazolidine can be synthesized through the reaction of benzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Dimethyl-2-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-phenyl-1,3-oxazolidinone
  • 2-Phenyl-4,4-dimethyl-1,3-oxazolidine
  • 4,4-Dimethyl-2-phenyloxazolidine

Uniqueness

4,4-Dimethyl-2-phenyl-1,3-oxazolidine is unique due to its stability and versatility in various chemical reactions. Unlike some similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,4-dimethyl-2-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUWGAVXDLKUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343462
Record name 4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-61-1
Record name 4,4-Dimethyl-2-phenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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